molecular formula C23H14BrF3N2OS B2628453 N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide CAS No. 338397-07-2

N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2628453
CAS RN: 338397-07-2
M. Wt: 503.34
InChI Key: HBHHLIHHHAEDCR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTB and belongs to the class of thiazole-containing compounds that exhibit various biological activities.

Scientific Research Applications

Anticancer Activity

N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Notably, some derivatives exhibited moderate to excellent anticancer activity, with certain compounds showing higher activity than the reference drug, etoposide. These findings highlight the compound's potential as a basis for developing new anticancer agents (Ravinaik et al., 2021).

Antimicrobial Agents

Research on derivatives of N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide has also shown promising antimicrobial properties. A series of these derivatives synthesized from benzothioamide and benzamide with various haloketones demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some molecules were more potent than reference drugs, particularly against Gram-positive strains, underscoring their potential as novel antimicrobial agents (Bikobo et al., 2017).

Antipathogenic Activity

Further studies into the antipathogenic activity of N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide derivatives have shown significant results. Acylthioureas, including derivatives with various halogen substituents on the N-phenyl part of the thiourea moiety, exhibited notable anti-pathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Chemical Properties

The synthesis and characterization of related N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process demonstrate the compound's versatile chemical framework. This method provides a novel approach to synthesizing a variety of N-benzothiazol-2-yl-amides in good to excellent yields, highlighting the compound's significant role in medicinal chemistry and synthetic strategies (Wang et al., 2008).

properties

IUPAC Name

N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrF3N2OS/c24-18-8-10-19(11-9-18)28-21(30)14-4-6-15(7-5-14)22-29-20(13-31-22)16-2-1-3-17(12-16)23(25,26)27/h1-13H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHHLIHHHAEDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

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